molecular formula C18H22N4O3 B2478681 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide CAS No. 1448059-67-3

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

Cat. No.: B2478681
CAS No.: 1448059-67-3
M. Wt: 342.399
InChI Key: UQLXLAIVCKGNGF-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide is a chemical compound supplied for non-human research applications. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. The core structure of this compound includes a pyrimidine ring, a common scaffold in medicinal chemistry, which is functionalized with key morpholine and phenoxyacetamide groups. These structural features are frequently found in molecules designed to modulate kinase activity . Specifically, the 2,4-dianilinopyrimidine motif is a recognized pharmacophore in the development of potent Focal Adhesion Kinase (FAK) inhibitors, which are investigated for their role in cancer cell proliferation, migration, and survival . Similarly, molecular scaffolds featuring acetamide linkers are explored as BCR-ABL1 inhibitors for targeting chronic myeloid leukemia, demonstrating the broad research potential of this chemical class . Researchers may find this compound valuable as a building block or a reference standard in programs aimed at developing novel targeted therapies, studying signal transduction pathways, and conducting structure-activity relationship (SAR) analyses. The morpholine substituent can contribute to solubility and pharmacokinetic properties, while the phenoxy group can engage in hydrophobic interactions within enzyme binding pockets . Further investigation is required to fully elucidate the specific biochemical and physiological activities of this compound.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-17(21-16(23)12-25-15-6-4-3-5-7-15)14(2)20-18(19-13)22-8-10-24-11-9-22/h3-7H,8-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLXLAIVCKGNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of appropriate precursors such as 2,4-dimethyl-6-chloropyrimidine with morpholine under controlled conditions.

    Introduction of the Phenoxyacetamide Group: The next step involves the introduction of the phenoxyacetamide group. This can be done by reacting the intermediate compound with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compounds 34–38 from share a pyrimidine-acetamide backbone but differ in substituents. For example:

  • Compound 34: Features a tetrahydropyrimidinone core with an ethyl group and phenoxyacetamide. It has a high melting point (289–293°C) and 88% yield .
  • Compound 36: Contains a benzamide group instead of phenoxyacetamide, resulting in a melting point >320°C .

Table: Key Data for Comparative Analysis

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Biological Activity (IC₅₀ / Selectivity)
This compound Pyrimidine-morpholine 4,6-dimethyl, morpholine N/A* N/A* Hypothesized MAO-A selectivity
Compound 34 Tetrahydropyrimidinone Ethyl, phenoxyacetamide 88 289–293 Not reported
Compound 36 Tetrahydropyrimidinone Benzamide 87 >320 Not reported
Compound 12 Phenoxyacetamide 4-methoxyphenoxy N/A N/A MAO-A SI = 245
Compound 21 Phenoxyacetamide Propargylimino-phenoxy N/A N/A MAO-A IC₅₀ = 0.018 μM; MAO-B IC₅₀ = 0.07 μM

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Ring : The initial step is the synthesis of the pyrimidine ring through the reaction of 2,4-dimethyl-6-chloropyrimidine with morpholine.
  • Introduction of the Phenoxyacetamide Group : This is achieved by reacting the intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine.

Chemical Structure

PropertyDetails
IUPAC NameN-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide
Molecular FormulaC18H22N4O3
InChIInChI=1S/C18H22N4O3/c1-13...

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and influence various cellular pathways, potentially impacting processes such as cell proliferation and apoptosis.

The compound's mechanism may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, altering their activity.
  • Receptor Interaction : Modulating receptor-mediated signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit promising antitumor properties. For example, a study demonstrated that related compounds showed significant inhibition of cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827) and fibroblasts (MRC-5) .

Table 1: IC50 Values for Antitumor Activity

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 6HCC8275.13 ± 0.97
Compound 8NCI-H3586.48 ± 0.11

These findings suggest that while these compounds can effectively target cancer cells, they may also exhibit cytotoxicity towards normal cells, necessitating further optimization for therapeutic use.

Antimicrobial Activity

In addition to antitumor effects, some studies have reported antimicrobial properties associated with similar compounds. The ability to inhibit bacterial growth presents an additional avenue for research into potential therapeutic applications.

Case Studies

  • Study on Antitumor Effects : A comparative analysis was conducted on several derivatives of pyrimidine compounds showing varying degrees of cytotoxicity against lung cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced biological activity .
  • Antimicrobial Properties : Research exploring the antimicrobial efficacy of related compounds revealed promising results against various bacterial strains, suggesting potential applications in infection control .

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